N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Description
The compound is a complex organic molecule, likely used in scientific research. It contains functional groups such as phenoxyacetyl, piperidin, thiadiazole, and carboxamide .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Synthesis and Chemical Properties
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide belongs to the class of 1,2,3-thiadiazoles, a group of compounds known for their diverse pharmacological activities and chemical properties. The synthesis of related 1,2,3-thiadiazoles involves the reaction of phenoxyacetyl chlorides with diazoacetylamides, yielding α-diazo-β-ketoacetamides. These are cyclized with hydrogen sulfide and ammonium hydroxide to form 4-carboxamido-5-phenoxymethyl-1,2,3-thiadiazoles. This process highlights the potential for generating a variety of thiadiazole derivatives with potentially significant biological activities (Peet & Sunder, 1975).
Biological Activity and Pharmacological Potential
Compounds within this class have been explored for various biological activities, including acting as cannabinoid receptor antagonists. For example, pyrazole derivatives have been investigated for their ability to antagonize cannabinoid receptors, suggesting potential therapeutic applications in managing the side effects of cannabinoids. Structural features essential for potent activity include specific substituents on the pyrazole ring, indicating a framework for designing more selective and potent ligands (Lan et al., 1999). Additionally, molecular interaction studies of a related antagonist with the CB1 cannabinoid receptor have contributed to the understanding of ligand-receptor interactions, aiding the design of new therapeutic agents (Shim et al., 2002).
Chemical Derivatives and Synthesis Applications
The synthesis of novel benzodifuranyl derivatives, as well as triazines, oxadiazepines, and thiazolopyrimidines from related structures, has shown potential for anti-inflammatory and analgesic agents, underscoring the versatility of the thiadiazole scaffold in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial and Herbicidal Activities
Derivatives of thiadiazoles have been synthesized with potential herbicidal activities, designed based on D1 protease inhibitors in plants, highlighting the agricultural applications of thiadiazole compounds (Hu et al., 2009). Furthermore, the antimicrobial activities of novel scaffolds synthesized from biologically active acids, including thiadiazolyl piperidine and piperazine derivatives, have been explored, providing insights into new antimicrobial agents (Abdelmajeid et al., 2017).
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-2-6-17-19(28-23-22-17)20(26)21-13-15-9-11-24(12-10-15)18(25)14-27-16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNYDNGNJUTSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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